molecular formula C9H16O3 B14634283 3-[(Oxan-2-yl)oxy]butan-2-one CAS No. 55756-84-8

3-[(Oxan-2-yl)oxy]butan-2-one

Cat. No.: B14634283
CAS No.: 55756-84-8
M. Wt: 172.22 g/mol
InChI Key: XQYJTFQGGZCANZ-UHFFFAOYSA-N
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Description

3-[(Oxan-2-yl)oxy]butan-2-one is an organic compound with a unique structure that includes an oxane ring and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Oxan-2-yl)oxy]butan-2-one can be achieved through several methods. One common approach involves the reaction of 2-buten-1-ol with tetrahydrofuran under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(Oxan-2-yl)oxy]butan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxane ring, where nucleophiles replace specific substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

3-[(Oxan-2-yl)oxy]butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(Oxan-2-yl)oxy]butan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s structure allows it to engage in various biochemical interactions, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(Oxan-2-yl)oxy]butan-2-one: A similar compound with a different substitution pattern on the butanone moiety.

    2-[(Oxan-2-yl)oxy]butan-2-one: Another related compound with a different position of the oxane ring attachment.

Uniqueness

3-[(Oxan-2-yl)oxy]butan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

55756-84-8

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

3-(oxan-2-yloxy)butan-2-one

InChI

InChI=1S/C9H16O3/c1-7(10)8(2)12-9-5-3-4-6-11-9/h8-9H,3-6H2,1-2H3

InChI Key

XQYJTFQGGZCANZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)OC1CCCCO1

Origin of Product

United States

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